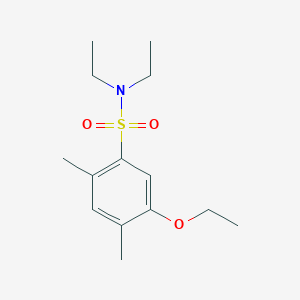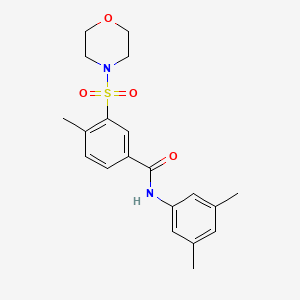![molecular formula C20H20O4 B5205536 2-[2-(2,6-dimethoxyphenoxy)ethoxy]naphthalene](/img/structure/B5205536.png)
2-[2-(2,6-dimethoxyphenoxy)ethoxy]naphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(2,6-dimethoxyphenoxy)ethoxy]naphthalene, commonly known as DPN, is a synthetic compound that is widely used in scientific research. It is a selective agonist of estrogen receptor beta (ERβ) and has been extensively studied for its potential therapeutic applications.
作用机制
DPN is a selective agonist of ERβ, which is a member of the nuclear receptor superfamily. ERβ is expressed in various tissues, including the brain, breast, prostate, and cardiovascular system. DPN binds to ERβ and activates the receptor, leading to the regulation of gene expression and downstream signaling pathways. The activation of ERβ by DPN has been shown to have anti-tumor, neuroprotective, and cardioprotective effects.
Biochemical and Physiological Effects:
DPN has been shown to have various biochemical and physiological effects in different tissues. In breast cancer cells, DPN inhibits cell proliferation and induces apoptosis by regulating the expression of genes involved in cell cycle progression and apoptosis. In the brain, DPN has been found to protect against oxidative stress and inflammation by activating ERβ signaling pathways. In the cardiovascular system, DPN has been shown to reduce oxidative stress and inflammation, leading to improved cardiac function.
实验室实验的优点和局限性
The use of DPN in lab experiments has several advantages, including its high selectivity for ERβ, its well-characterized mechanism of action, and its ability to penetrate the blood-brain barrier. However, DPN has some limitations, including its low solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research on DPN. One area of interest is the development of DPN analogs with improved pharmacokinetic properties and higher selectivity for ERβ. Another area of research is the investigation of the potential of DPN as a therapeutic agent in other diseases, such as diabetes and autoimmune disorders. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of DPN in different tissues and cell types.
合成方法
DPN can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-naphthol with 2,6-dimethoxyphenol in the presence of a base to form 2-[2-(2,6-dimethoxyphenoxy)ethoxy]naphthalene intermediate. This intermediate is then subjected to a series of reactions involving coupling, deprotection, and oxidation to yield the final product, DPN.
科学研究应用
DPN has been extensively studied for its potential therapeutic applications in various fields of research, including cancer, neuroprotection, and cardiovascular disease. It has been shown to have anti-tumor effects in breast, ovarian, and prostate cancers by inhibiting cell proliferation and inducing apoptosis. DPN has also been found to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, DPN has been shown to have cardioprotective effects by reducing oxidative stress and inflammation in the heart.
属性
IUPAC Name |
2-[2-(2,6-dimethoxyphenoxy)ethoxy]naphthalene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O4/c1-21-18-8-5-9-19(22-2)20(18)24-13-12-23-17-11-10-15-6-3-4-7-16(15)14-17/h3-11,14H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBHXOMDJLSJLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OCCOC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2,6-Dimethoxyphenoxy)ethoxy]naphthalene | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[(3-nitrophenyl)sulfonyl]amino}phenyl 4-methylbenzoate](/img/structure/B5205453.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-2-methoxyacetamide](/img/structure/B5205469.png)

![5-[(2,5-dimethylphenoxy)methyl]-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B5205488.png)
![4-[({3-methyl-4-[(phenoxyacetyl)amino]phenyl}amino)carbonyl]phenyl acetate](/img/structure/B5205498.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N,N-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B5205500.png)

![1-(4-{[4-(3-methylphenyl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone](/img/structure/B5205504.png)
![N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B5205509.png)
![N-(2-ethoxyphenyl)-2-[(3-fluorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5205526.png)
![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-[(2-methoxy-4-nitrophenyl)amino]acrylonitrile](/img/structure/B5205544.png)
![N-(4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B5205551.png)
![N~1~,N~1~-dibenzyl-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5205559.png)
![1-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate](/img/structure/B5205564.png)